molecular formula C8H9BrFNO2S B1333673 N-(2-bromoethyl)-4-fluorobenzenesulfonamide CAS No. 51983-24-5

N-(2-bromoethyl)-4-fluorobenzenesulfonamide

Cat. No. B1333673
CAS RN: 51983-24-5
M. Wt: 282.13 g/mol
InChI Key: FOIQBZWKLXWNHH-UHFFFAOYSA-N
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Description

N-(2-bromoethyl)-4-fluorobenzenesulfonamide is a compound that is structurally related to various benzenesulfonamide derivatives. These derivatives have been extensively studied due to their diverse applications in organic synthesis and their potential use as intermediates in the preparation of various pharmaceuticals and fine chemicals. The compound itself is characterized by the presence of a bromoethyl group and a fluorine atom attached to a benzenesulfonamide moiety, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of N-(2-bromoethyl)-4-fluorobenzenesulfonamide is not directly reported in the provided papers. However, related compounds such as N-bromo-p-nitrobenzenesulfonamide and N,N-dibromobenzenesulfonamide have been synthesized through bromination reactions. These methods typically involve the introduction of a bromine atom or a bromoalkyl group into the benzenesulfonamide framework. The synthesis of similar compounds often employs reagents like N-bromosuccinimide (NBS) or dibromine in the presence of a suitable catalyst or under controlled reaction conditions.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been investigated using various spectroscopic techniques and computational methods. For instance, the structural and vibrational properties of nitrobenzenesulfonamides were studied using FT-IR, FT-Raman, and DFT calculations . These studies provide insights into the conformation and electronic structure of the benzenesulfonamide core, which is likely to be similar in N-(2-bromoethyl)-4-fluorobenzenesulfonamide. The presence of substituents such as the bromoethyl group and the fluorine atom would further influence the electronic distribution and steric environment of the molecule.

Chemical Reactions Analysis

Benzenesulfonamide derivatives participate in various chemical reactions, often serving as intermediates or reagents. For example, N-fluorobenzenesulfonimide has been used as a fluorinating agent in the synthesis of azepino[4,5-b]indole derivatives and in the enantioselective fluorination of 2-oxindoles . Similarly, N,N-dibromobenzenesulfonamide has been employed as a brominating agent for carbanionic substrates . These reactions highlight the versatility of benzenesulfonamide derivatives in introducing halogen atoms into organic molecules, suggesting that N-(2-bromoethyl)-4-fluorobenzenesulfonamide could potentially be used in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of electron-withdrawing or electron-donating substituents can affect properties such as solubility, melting point, and reactivity. For example, the fluorination of thiazole rings using N-fluorobenzenesulfonimide has been shown to proceed under different conditions depending on the solvent and temperature, indicating the impact of structural factors on the reaction outcomes . The crystal structures of related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, have been investigated to understand the intermolecular interactions and packing patterns . These studies can provide a basis for predicting the behavior of N-(2-bromoethyl)-4-fluorobenzenesulfonamide in the solid state and in solution.

Scientific Research Applications

Fluorination Reactions

N-fluorobenzenesulfonamide derivatives have been used in enantioselective fluorination reactions. For instance, N-fluoro-4,4′-difluoro-benzenesulfonamide has been utilized as a fluorinating agent to achieve excellent yields and enantioselectivities in the synthesis of 3-fluoro-2-oxindoles (Wang et al., 2014).

Crystal Structure and Spectroscopy

Studies on N-fluorobenzenesulfonamide derivatives have contributed to understanding their crystal structure and spectroscopic characteristics. For example, the reaction of 4-iodobenzenesulfonamide or 4-fluorobenzenesulfonamide with CS2 and KOH has led to insights into the structural properties of these compounds, as analyzed through X-ray crystallography and infrared spectroscopy (Amim et al., 2008).

Enantioselective Synthesis

In the realm of asymmetric synthesis, N-fluorobenzenesulfonamides have been employed to achieve enantioselective outcomes. For instance, the synthesis of enantiomerically pure 3'-fluorothalidomide was achieved through enantiodivergent electrophilic fluorination using N-fluorobenzenesulfonimide (Yamamoto et al., 2011).

Molecular Structure Investigations

N-fluorobenzenesulfonamide derivatives have been central to studies investigating molecular structures, such as the theoretical exploration of para-halogen benzenesulfonamides, which utilized computational methods to study their vibrational frequencies and nuclear magnetic resonance (NMR) spectra (Karabacak et al., 2009).

Fluorination of Pharmaceutical Compounds

N-fluorobenzenesulfonamides have been crucial in the synthesis and modification of pharmaceutical compounds. For example, the synthesis of novel chiral fluorinating agents using N-fluorobenzenesulfonamides facilitated the production of optically pure compounds, showcasing the importance of these derivatives in medicinal chemistry (Sun et al., 2008).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.


Future Directions

This involves discussing potential applications of the compound and directions for future research.


properties

IUPAC Name

N-(2-bromoethyl)-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO2S/c9-5-6-11-14(12,13)8-3-1-7(10)2-4-8/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIQBZWKLXWNHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381529
Record name N-(2-bromoethyl)-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromoethyl)-4-fluorobenzenesulfonamide

CAS RN

51983-24-5
Record name N-(2-bromoethyl)-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Fluoro benzene sulfonyl chloride (8 g, 0.0411 mol) was added dropwise at 0° C. to a solution of 2-bromoethylamine hydrogen bromide (10.27 g, 0.0501 mol) and triethyl amine (14.3 ml, 0.1029 mol) in dry dichloromethane (100 ml) and stirred at room temperature for 1 h under nitrogen atmosphere. The reaction mixture was diluted with water and extracted with ethyl acetate. Organic layer was washed with water and brine and dried over sodium sulfate. Solvent evaporation under reduced pressure afforded the sub-title product as a liquid. Yield: 11 g
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10.27 g
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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